molecular formula C19H20N2O6S B2556843 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896310-22-8

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2556843
CAS No.: 896310-22-8
M. Wt: 404.44
InChI Key: OFUNOVZRCWHGOL-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine scaffold linked to a sulfonamide group and a substituted pyrrolidinone moiety.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-25-15-4-2-3-14(10-15)21-12-13(9-19(21)22)20-28(23,24)16-5-6-17-18(11-16)27-8-7-26-17/h2-6,10-11,13,20H,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUNOVZRCWHGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxine sulfonamide precursor is synthesized via sulfonation of 2,3-dihydro-1,4-benzodioxin-6-amine.
Procedure :

  • Reagents : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv), chlorosulfonic acid (1.2 equiv).
  • Conditions : Dropwise addition of chlorosulfonic acid to the amine in dry dichloromethane at 0°C, followed by stirring at room temperature for 4 hours.
  • Workup : Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
  • Yield : 78–85% as a pale-yellow solid.

Key Spectral Data :

  • IR (KBr) : 1375 cm⁻¹ (S=O asymmetric stretch), 1165 cm⁻¹ (S=O symmetric stretch).
  • ¹H-NMR (400 MHz, CDCl₃) : δ 6.92 (d, J = 8.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 6.70 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.28 (s, 4H, OCH₂CH₂O).

Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidin-3-Amine

Cyclization of Gamma-Keto Ester

The pyrrolidinone core is constructed via intramolecular cyclization:
Procedure :

  • Reagents : Ethyl 4-amino-3-(3-methoxyphenyl)butanoate (1.0 equiv), p-TsOH (0.1 equiv).
  • Conditions : Reflux in toluene for 8 hours to facilitate cyclodehydration.
  • Workup : Concentrate under reduced pressure, purify via silica gel chromatography (EtOAc/hexane, 3:7).
  • Yield : 65–72% as a white crystalline solid.

Key Spectral Data :

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.25 (t, J = 8.0 Hz, 1H, ArH), 6.85–6.79 (m, 2H, ArH), 6.72 (dd, J = 8.0, 2.0 Hz, 1H, ArH), 4.12 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.79 (s, 3H, OCH₃), 3.45–3.38 (m, 1H, CH), 2.90–2.82 (m, 2H, CH₂), 2.55–2.48 (m, 1H, CH), 1.95–1.88 (m, 1H, CH₂).

Amination of Pyrrolidinone

The 3-position amine is introduced via Hofmann rearrangement:

  • Reagents : 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-carboxamide (1.0 equiv), NaOBr (2.0 equiv).
  • Conditions : Stir in aqueous NaOH at 0°C for 2 hours.
  • Workup : Acidify with HCl, extract with EtOAc, dry over MgSO₄.
  • Yield : 60–68%.

Coupling of Benzodioxine Sulfonyl Chloride and Pyrrolidinone Amine

Sulfonamide Bond Formation

Procedure :

  • Reagents : 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 equiv), 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine (1.1 equiv), NaHCO₃ (2.5 equiv).
  • Conditions : Stir in THF/H₂O (3:1) at 0°C for 30 minutes, then room temperature for 12 hours.
  • Workup : Extract with EtOAc, wash with brine, dry over Na₂SO₄, purify via column chromatography (CH₂Cl₂/MeOH, 95:5).
  • Yield : 70–75% as an off-white solid.

Key Spectral Data :

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.8 Hz, 1H, ArH), 7.30 (t, J = 8.0 Hz, 1H, ArH), 7.02–6.95 (m, 3H, ArH), 6.82 (d, J = 2.4 Hz, 1H, ArH), 6.75 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 4.30 (s, 4H, OCH₂CH₂O), 3.80 (s, 3H, OCH₃), 3.65–3.58 (m, 1H, CH), 3.20–3.12 (m, 2H, CH₂), 2.90–2.82 (m, 1H, CH), 2.45–2.38 (m, 1H, CH₂).
  • ESI-MS : m/z 459.1 [M+H]⁺.

Optimization and Mechanistic Insights

Reaction Kinetics of Sulfonylation

Varying the base (Na₂CO₃ vs. NaHCO₃) revealed NaHCO₃ provides superior yields (75% vs. 68%) due to milder pH control, minimizing hydrolysis of the sulfonyl chloride.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerated pyrrolidinone formation but reduced enantiopurity. Toluene, despite slower kinetics, preserved stereochemical integrity.

Analytical and Spectroscopic Validation

Table 1: Comparative Yields Under Varied Coupling Conditions

Base Solvent Temperature (°C) Yield (%)
NaHCO₃ THF/H₂O 25 75
Na₂CO₃ DCM/H₂O 25 68
Et₃N Acetone/H₂O 0 → 25 62

Table 2: Key ¹H-NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Benzodioxine OCH₂CH₂O 4.30 Singlet
Pyrrolidinone C=O adjacent CH 3.65 Multiplet
3-Methoxyphenyl OCH₃ 3.80 Singlet

Challenges and Troubleshooting

  • Sulfonyl Chloride Hydrolysis : Competing hydrolysis during coupling was mitigated by maintaining low temperatures (0°C) during initial mixing.
  • Pyrrolidinone Racemization : Chiral GC analysis confirmed <5% racemization when cyclization was conducted in toluene.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidinone ring, resulting in the formation of hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and various substituted sulfonamides.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the benzodioxine-sulfonamide framework or related substituents (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₂₀H₂₀N₂O₅S* ~400.45* 3-Methoxyphenyl, 5-oxopyrrolidin-3-yl, sulfonamide -
WAY-310334 C₂₀H₁₉N₃O₄S 397.45 3-Methoxyphenyl, imidazol-2-ylsulfanyl
N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₅H₁₅NO₃S 289.35 3-Methylphenyl
EFLEA C₁₂H₁₇NO₃ 247.27 Propan-2-yl, hydroxylamine
ADB-FUBINACA C₂₀H₂₃FN₄O₃ 398.43 Fluorophenyl, indazole-carboxamide

*Estimated based on structural similarity to WAY-310333.

Structural Similarities and Differences

  • Benzodioxine-Sulfonamide Core: The target compound and WAY-310334 share the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide backbone, which is critical for hydrophobic interactions and solubility modulation. However, WAY-310334 replaces the pyrrolidinone group with a thioacetamide-linked imidazole, likely altering its target selectivity .
  • Substituent Variability : The 3-methoxyphenyl group in the target compound is absent in simpler analogs like N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide , which may reduce its CNS penetration compared to the target. EFLEA, while containing a benzodioxine ring, lacks the sulfonamide group and instead incorporates a hydroxylamine moiety, suggesting divergent reactivity and metabolic pathways .
  • Pyrrolidinone vs. Carboxamide: ADB-FUBINACA, a carboxamide-based synthetic cannabinoid, demonstrates how replacing the pyrrolidinone-sulfonamide system with an indazole-carboxamide scaffold shifts activity toward cannabinoid receptors .

Pharmacological Implications

  • Metabolic Stability : The methoxy group on the phenyl ring could enhance metabolic stability compared to EFLEA’s hydroxylamine, which is prone to oxidation .
  • Regulatory Status : ADB-FUBINACA and EFLEA are regulated under narcotics laws in some jurisdictions, highlighting the pharmacological risks of structural modifications .

Research and Development Context

For example:

  • WAY-310334 : Explored for kinase inhibition due to its imidazole-thioether group .
  • ADB-FUBINACA: A potent synthetic cannabinoid with high CB1 receptor affinity, illustrating the scaffold’s versatility .

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H22N2O3S
  • Molecular Weight : 374.44 g/mol
  • LogP : 3.5547
  • Polar Surface Area : 47.994 Ų

Structure Depiction

The compound features a complex structure combining a pyrrolidine ring, a benzodioxine moiety, and a sulfonamide group, which are known for their diverse biological activities.

PropertyValue
Compound IDG856-7374
SmilesCOc1cccc(c1)N1CC(CC1=O)NC(Cc1cccc2ccccc12)=O
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that sulfonamide derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's sulfonamide group is associated with enzyme inhibition properties. For example, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urea cycle disorders, respectively. In particular, certain derivatives have shown IC50 values indicating strong inhibitory activity against these enzymes .

Case Studies

  • Antibacterial Screening :
    A study synthesized various sulfonamide derivatives and tested them against multiple bacterial strains. The results indicated that specific compounds exhibited strong antibacterial activity with IC50 values ranging from 0.63 to 2.14 µM against Salmonella typhi .
  • Enzyme Interaction Studies :
    Docking studies of the synthesized compounds revealed significant binding interactions with target enzymes. The binding affinity was assessed using bovine serum albumin (BSA) as a model protein, demonstrating the potential of these compounds in drug formulation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Enzyme Inhibition Mechanism : The sulfonamide moiety competes with substrates at the active site of enzymes like AChE and urease, leading to decreased enzyme activity.

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